(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone

Lipophilicity Drug-likeness Physicochemical profiling

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone (CAS 618091-46-6) is a 5-amino-1H-pyrazol-4-yl aryl methanone derivative with molecular formula C₁₇H₁₄ClN₃O and molecular weight 311.77 g/mol. It belongs to the 5-aminopyrazole class, a scaffold validated across multiple kinase inhibitor programs including the clinically evaluated p38α MAP kinase inhibitor RO3201195.

Molecular Formula C17H14ClN3O
Molecular Weight 311.8 g/mol
CAS No. 618091-46-6
Cat. No. B12030048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone
CAS618091-46-6
Molecular FormulaC17H14ClN3O
Molecular Weight311.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC(=CC=C3)Cl)N
InChIInChI=1S/C17H14ClN3O/c1-11-5-7-12(8-6-11)16(22)15-10-20-21(17(15)19)14-4-2-3-13(18)9-14/h2-10H,19H2,1H3
InChIKeySHZVYROBEDHIPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone (CAS 618091-46-6): Procurement-Relevant Physicochemical and Structural Baseline


(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone (CAS 618091-46-6) is a 5-amino-1H-pyrazol-4-yl aryl methanone derivative with molecular formula C₁₇H₁₄ClN₃O and molecular weight 311.77 g/mol [1]. It belongs to the 5-aminopyrazole class, a scaffold validated across multiple kinase inhibitor programs including the clinically evaluated p38α MAP kinase inhibitor RO3201195 [2]. The compound features a 3-chlorophenyl substituent at the N1 position of the pyrazole ring and a p-tolyl (4-methylphenyl) group at the C4-carbonyl, distinguishing it from its para-chloro and non-halogenated analogs within the same sub-series [3]. Its computed XLogP3-AA of 4.4 and topological polar surface area of 60.9 Ų place it within drug-like physicochemical space [1].

Why In-Class Substitution Fails: The (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone Differentiation Imperative


Within the 5-amino-1H-pyrazol-4-yl methanone series, even single-atom alterations to the N1-aryl or C4-carbonyl substituents produce quantifiable shifts in physicochemical properties that cascade into differential kinase selectivity, solubility, and metabolic stability profiles. The p38α MAP kinase SAR campaign by Goldstein et al. (2006) demonstrated that para-fluorophenyl versus phenyl substitution at N1 altered p38α IC₅₀ by orders of magnitude, while modification of the C4-benzoyl group modulated oral bioavailability [1]. Consequently, the specific meta-chloro substitution pattern on the N1-phenyl ring of CAS 618091-46-6—as opposed to the para-chloro isomer (CAS 618091-23-9) or the non-halogenated parent (CAS 264927-81-3)—dictates a distinct electronic and steric environment at the ATP-binding pocket hinge region, precluding assumption of equivalent target engagement or off-target liability across analogs [2].

(5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone: Quantitative Differentiation Evidence Against Closest Analogs


Meta-Chloro Positional Advantage: XLogP3-AA and TPSA Differentiation Versus Para-Chloro and Non-Halogenated Analogs

The target compound (CAS 618091-46-6) bears a 3-chlorophenyl substituent at the N1 position, distinguishing it from the 4-chlorophenyl analog (CAS 618091-23-9) and the non-halogenated phenyl analog (CAS 264927-81-3). Computed XLogP3-AA for the target compound is 4.4, with a TPSA of 60.9 Ų [1]. The non-halogenated analog (CAS 264927-81-3, MW 277.32) lacks the chlorine atom, resulting in a lower molecular weight and reduced halogen-bonding capacity at the kinase hinge . The para-chloro isomer (CAS 618091-23-9) shares identical molecular formula and MW (311.77) but differs in the spatial orientation of the chlorine substituent, which alters the dipole moment and potential hydrogen-bond-acceptor geometry at the N1-aryl ring without changing global computed logP . These regioisomeric differences are non-trivial in kinase inhibitor design, where the position of halogen substituents directly modulates affinity for the hydrophobic back pocket and gatekeeper residue interactions [2].

Lipophilicity Drug-likeness Physicochemical profiling Medicinal chemistry

Mono-Chlorinated Advantage Versus Dichlorinated Analogs: Lower MW and Reduced Lipophilicity Burden

The target compound contains a single chlorine substituent (mono-chlorinated, MW 311.77), in contrast to the dichlorinated analogs (5-amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(4-chlorophenyl)methanone, CAS 618091-50-2, MW 332.18; and (5-amino-1-(3-chlorophenyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone, CAS 618091-54-6, MW 332.18) . The molecular weight increase of +20.41 g/mol in the dichlorinated analogs is accompanied by higher lipophilicity (estimated XLogP increase of approximately +0.6 to +0.8 log units based on the addition of a second chlorine to the benzoyl ring). Within the RO3201195 optimization campaign, increasing MW and logP beyond certain thresholds correlated with reduced oral bioavailability and increased metabolic clearance, necessitating careful balance of halogen substitution [1]. The mono-chlorinated profile of the target compound thus occupies a favorable intermediate position in the lipophilicity-efficiency landscape.

Lead-likeness Lipophilic ligand efficiency Fragment-based drug discovery

Class-Level p38α MAP Kinase Inhibitory Framework: The Exocyclic 5-Amino Group as a Selectivity Handle

The 5-aminopyrazole scaffold forms a unique hydrogen bond between the exocyclic 5-amino group and the backbone carbonyl of Thr106 in the p38α ATP-binding pocket—a key interaction that confers selectivity over other kinases lacking this residue geometry [1]. In the Goldstein et al. (2006) optimization series, the parent unsubstituted analog (5-amino-1-phenyl-1H-pyrazol-4-yl)phenylmethanone exhibited an IC₅₀ of 2,300 nM against p38α MAP kinase [2], establishing the scaffold's baseline activity. Systematic N1-aryl and C4-benzoyl modifications improved potency to the low nanomolar range, culminating in RO3201195 (p38α IC₅₀ reported in the low nanomolar range) which advanced to Phase I clinical trials [1][3]. The target compound (CAS 618091-46-6), bearing the 3-chlorophenyl N1 substituent and p-tolyl C4-carbonyl group, represents an intermediate SAR point within this validated series; its specific substitution pattern has not been directly assayed in published work, but its structural features place it within the active space defined by this well-characterized medicinal chemistry campaign [4].

Kinase inhibitor p38 MAP kinase Type I inhibitor Selectivity Inflammation

Vendor-Documented Purity Specification: 95% Minimum Assay for Reproducible SAR Studies

The target compound is commercially available from AKSci (Catalog 8158CM) with a documented minimum purity specification of 95% . Sigma-Aldrich offers the compound as AldrichCPR (Catalog L251909), explicitly noting it is part of a collection of rare and unique chemicals and that no analytical data is collected by Sigma-Aldrich—buyer assumes responsibility for identity and purity confirmation . This contrasts with the dichlorinated analog CAS 618091-54-6, which is available from Bidepharm with purity of 95+% and batch-specific QC documentation including NMR, HPLC, and GC . For procurement decisions where batch-to-batch reproducibility and documented analytical characterization are critical, the Bidepharm-sourced dichlorinated analog offers superior documentation; however, the AKSci-sourced target compound provides the specific mono-chlorinated meta-substitution pattern required for SAR exploration of N1-aryl halogen position effects.

Chemical procurement Quality assurance Reproducibility Structure-activity relationship

Agricultural Chemistry Utility: Distinct Application Domain from Kinase-Focused Analogs

A closely related intermediate, ethyl 5-amino-1-(3-chlorophenyl)-4-pyrazolecarboxylate, is explicitly disclosed in European Patent EP0177242A2 as a key intermediate for the synthesis of pollen-formation-inhibiting pyrazoles used in hybrid cereal grain seed production [1]. The target compound (CAS 618091-46-6) shares the identical 5-amino-1-(3-chlorophenyl)pyrazole core with a C4 modification (p-tolyl methanone instead of ethyl carboxylate). This patent-established utility in agricultural chemistry distinguishes the 3-chlorophenyl sub-series from analogs bearing alternative N1-aryl substituents, which are predominantly explored in kinase inhibitor contexts. This dual-domain relevance—medicinal chemistry (kinase inhibition) and agricultural chemistry (pollen suppression)—provides a unique cross-sector differentiation not shared by the 4-chlorophenyl or non-halogenated analogs, which lack patent-documented agrochemical precedent [2].

Agrochemical Pollen inhibition Hybrid seed production Cereal grain

Procurement-Relevant Application Scenarios for (5-Amino-1-(3-chlorophenyl)-1H-pyrazol-4-YL)(P-tolyl)methanone


Kinase Inhibitor SAR Exploration: Mapping N1-Aryl Halogen Position Effects on p38α Selectivity

The target compound serves as a critical SAR probe for investigating how the position of chlorine substitution (meta vs para) on the N1-phenyl ring affects p38α MAP kinase potency and selectivity. The validated 5-aminopyrazole scaffold engages Thr106 in the p38α hinge via its exocyclic amine, while the N1-aryl group occupies the hydrophobic back pocket [1]. Direct comparison of CAS 618091-46-6 (meta-Cl) against CAS 618091-23-9 (para-Cl) and CAS 264927-81-3 (no Cl) in a standardized p38α enzymatic assay would quantify the positional contribution of the chlorine atom to inhibitory potency—a data gap identified in the Goldstein et al. (2006) SAR series [1]. Procurement of all three analogs together enables a complete positional scanning experiment within a single assay run.

Agrochemical Lead Generation: Pollen Suppression Scaffold Extension

Building on the precedent established in EP0177242A2, where ethyl 5-amino-1-(3-chlorophenyl)-4-pyrazolecarboxylate serves as a pollen-inhibition intermediate [2], the target compound (with its C4 p-tolyl methanone modification) provides a scaffold-hopping opportunity for second-generation pollen-suppressing agents. The p-tolyl group introduces additional lipophilicity and potential π-stacking interactions not present in the carboxylate intermediate, which may enhance phloem mobility or target-site binding in cereal grain plants. Researchers in hybrid seed production programs can use this compound as a starting point for structure-activity studies aimed at optimizing pollen inhibition efficacy while minimizing phytotoxicity.

Computational Chemistry and Docking Studies: Mono-Chlorinated Lead-Like Template

With MW of 311.77 and XLogP3-AA of 4.4, the target compound occupies favorable lead-like chemical space and contains a single chlorine atom suitable for halogen-bonding analysis in molecular docking studies [3]. Its computed TPSA of 60.9 Ų and single hydrogen bond donor (the 5-amino group) provide a clean pharmacophoric profile for computational chemists validating docking pose predictions against the p38α crystal structure (PDB 2GFS) [4]. The mono-chlorinated status avoids the complexity of interpreting dual halogen contributions that arise with the dichlorinated analogs (CAS 618091-50-2, CAS 618091-54-6), making it the preferred choice for fundamental computational SAR studies.

Fragment-Based and Scaffold-Hopping Library Construction

As part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals, the compound is positioned for early discovery library screening . Its balanced physicochemical properties (MW < 350, XLogP < 5, HBD = 1, HBA = 3, rotatable bonds = 3) satisfy lead-like criteria and make it suitable for inclusion in diversity-oriented screening libraries targeting kinases or other ATP-binding proteins. Procurement through AKSci with documented 95% purity ensures library members meet the minimum quality threshold for high-throughput screening campaigns where false positives from impure samples can compromise hit triage.

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